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molecular formula C7H13NO3 B3052458 2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- CAS No. 41601-36-9

2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl-

Cat. No. B3052458
M. Wt: 159.18 g/mol
InChI Key: QEFKKDIOPLIVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05232859

Procedure details

4.65 g of 3-amino-1,2-propanediol (0.05 mol) were dissolved in 30 ml of dimethylformamide (anhydrous). This solution and 13.8 g of K2CO3 were placed in a 100 ml three-necked flask with dropping funnel and gas inlet and gas outlet tubes. The mixture was cooled to 0° C. in an ice bath. While stirring gently and slowly bubbling nitrogen through, 6.18 ml of methacryloyl chloride (0.06 mol) dissolved in 30 ml of dimethylformamide were added dropwise over the course of 30 minutes. The mixture was stirred, while cooling in ice, for a further hour and then allowed to warm to room temperature and was stirred for a further 30 minutes. The reaction mixture was filtered through a fluted filter, and the residue was discarded. The filtrate was concentrated to a viscous oil in a rotary evaporator. This oil was dissolved in 30 ml of methanol, a second filtration was carried out, and the filtrate was again concentrated in a rotary evaporator. The residues of the solvent were removed under high vacuum. The yield was 8.52 g.
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
6.18 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].C([O-])([O-])=O.[K+].[K+].[C:13](Cl)(=[O:17])[C:14]([CH3:16])=[CH2:15]>CN(C)C=O>[OH:6][CH:3]([CH2:4][OH:5])[CH2:2][NH:1][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.65 g
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
6.18 mL
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
While stirring gently
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise over the course of 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice, for a further hour
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
was stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through
FILTRATION
Type
FILTRATION
Details
a fluted filter
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a viscous oil in a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
This oil was dissolved in 30 ml of methanol
FILTRATION
Type
FILTRATION
Details
a second filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was again concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residues of the solvent were removed under high vacuum

Outcomes

Product
Name
Type
Smiles
OC(CNC(C(=C)C)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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